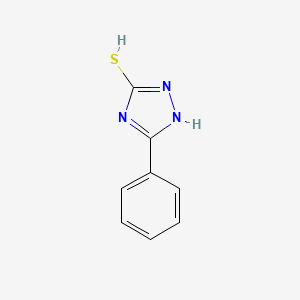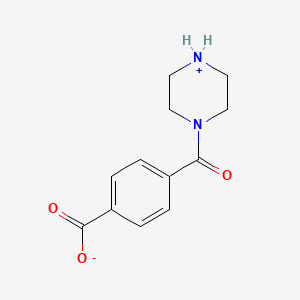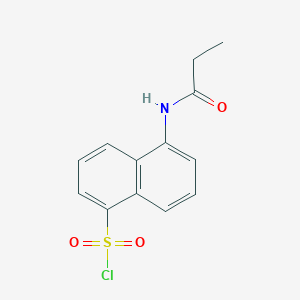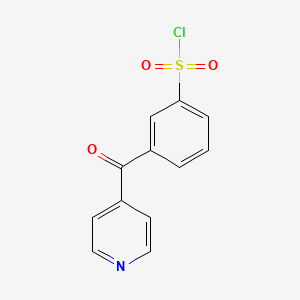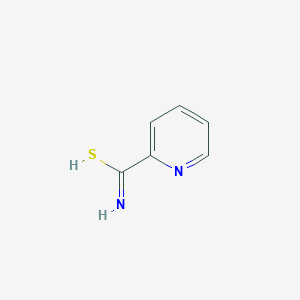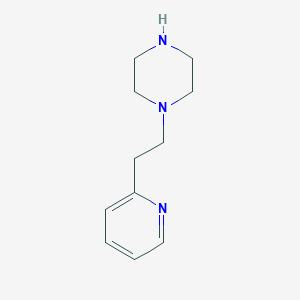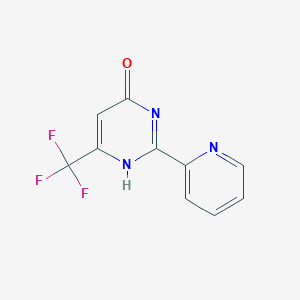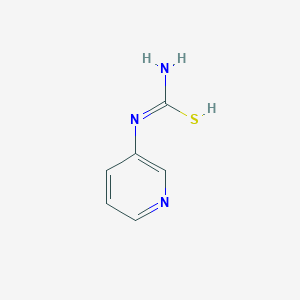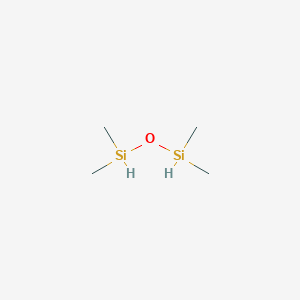
1,1,3,3-四甲基二硅氧烷
描述
1,1,3,3-Tetramethyl-disiloxane is a useful research compound. Its molecular formula is C4H14OSi2 and its molecular weight is 134.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3-Tetramethyl-disiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyl-disiloxane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能化二硅氧烷的合成和表征: 1,1,3,3-四甲基二硅氧烷等二硅氧烷已被用于新型羟基酯二硅氧烷和其他单体的合成中。这些化合物是生产具有独特性能的聚(硅氧烷-氨基甲酸酯)共聚物的关键 (Pusztai, Nagy, & Wagner, 2012).
电子封装的环氧固化体系: 1,3-双(3-氨基丙基)四甲基二硅氧烷,一种衍生物,用作电子封装中的液体环氧固化剂。它增强了环氧复合材料的机械性能并降低了其热膨胀 (Li & Xie, 2009).
共聚和交联研究: 甲基丙烯酸甲酯和二硅氧烷衍生物的共聚物研究探讨了它们的溶胀、热和形态特征。这些研究对于理解此类共聚物在各种应用中的行为至关重要 (Yang & Peppas, 1983).
增强锂离子电池电解质: 1,1,3,3-四甲基二硅氧烷衍生物改善了锂离子电池中电解质的成膜性能,有助于提高电池性能和效率,尤其是在低温下 (Walkowiak, Waszak, Schroeder, & Gierczyk, 2010).
有机溶剂中的阴离子识别: 二硅氧烷化合物因其通过氢键识别有机溶剂中阴离子的能力而被研究,表明在化学传感和分离中具有潜在应用 (Kondo et al., 2009).
合成和晶体结构分析: 二硅氧烷衍生物已被合成并分析其溶解度、热稳定性和作为梯形低聚硅倍半氧烷(在材料科学中很重要)的潜在构建块 (Suyama, Nakatsuka, Gunji, & Abe, 2007).
苯乙酮的氢硅烷化: 该化合物已被用于苯乙酮的氢硅烷化,由铑 (I) 和铂 (II) 配合物介导,表明其在有机合成中的作用 (Zuev & de Vekki, 2005).
界面缩聚: 已报道二硅氧烷系列二醇与 COCl2 的缩聚,生成具有显着耐热的聚硅氧烷碳酸酯 (Sheludyakov, Mkhitaryan, Gorlov, & Zhinkin, 1976).
属性
IUPAC Name |
dimethylsilyloxy(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14OSi2/c1-6(2)5-7(3)4/h6-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQDQZEMGUESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30812-70-5 | |
| Details | Compound: Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30812-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
134.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3277-26-7 | |
| Record name | 1,1,3,3-Tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

